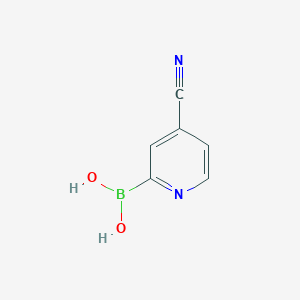

4-cyanopyridine-2-boronic acid

描述

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are pervasive in numerous areas of chemical science. researchgate.net First isolated from coal tar in 1849, pyridine has become a crucial building block in organic synthesis, medicinal chemistry, and materials science. numberanalytics.com The pyridine motif is a common feature in many approved pharmaceutical drugs, highlighting its importance in medicinal chemistry. researchgate.net Pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov This wide range of applications has established pyridine derivatives as a critical area of focus for synthetic organic chemists. researchgate.net

Overview of Boronic Acids as Synthetic Intermediates and Building Blocks

Boronic acids, with the general formula R-B(OH)₂, are organoboron compounds that have become indispensable tools in organic synthesis. wikipedia.org First synthesized in 1860, their rise to prominence is due to their stability, versatile reactivity, and relatively low toxicity. nih.govwiley-vch.de They are widely used as building blocks and synthetic intermediates, most notably in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govinnospk.com

The utility of boronic acids extends to other significant transformations, including Chan-Lam coupling, Stille coupling, and Sonogashira coupling. sigmaaldrich.com Their ability to form reversible covalent complexes with diols, such as those found in saccharides, has also led to their use in the development of chemical sensors. wikipedia.org The stability of boronic acids to air and moisture, coupled with their tolerance of a wide range of functional groups, makes them highly valuable reagents for constructing complex molecular architectures. frontierspecialtychemicals.com

Specific Context of 4-Cyanopyridine-2-boronic Acid within Pyridylboronic Acid Chemistry

Within the diverse family of pyridylboronic acids, this compound is a compound of particular interest. It combines the key features of a pyridine ring and a boronic acid group with a cyano (-C≡N) substituent, which imparts unique electronic properties and reactivity.

Unique Structural Features and Reactivity Potential

The structure of this compound, with its electron-withdrawing cyano group on the pyridine ring, influences its reactivity in cross-coupling reactions. The presence of the nitrogen atom and the cyano group makes the pyridine ring electron-deficient, which can affect the rate and efficiency of catalytic cycles in reactions like the Suzuki-Miyaura coupling.

Recent research has also explored the use of 4-cyanopyridine (B195900) in generating pyridine-boryl radicals. researchgate.netacs.org This reactivity opens up new avenues for the functionalization of alkenes and the synthesis of substituted pyridine derivatives under mild, metal-free conditions. acs.orgnih.govresearchgate.net The ability of 4-cyanopyridine to facilitate the formation of these radical species highlights its unique potential in developing novel synthetic methodologies. researchgate.net

Table 1: Physicochemical Properties of this compound and a Related Ester

| Property | This compound | This compound pinacol (B44631) ester |

| CAS Number | 1072946-01-0 scbt.com | 1256359-18-8 |

| Molecular Formula | C₆H₅BN₂O₂ scbt.com | C₁₂H₁₅BN₂O₂ |

| Molecular Weight | 147.9 g/mol scbt.com | 230.1 g/mol |

| Synonyms | 2-boronoisonicotinonitrile scbt.com | 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile |

The pinacol ester of this compound is often used in synthesis as it is a stable, crystalline solid that is easier to handle and purify than the free boronic acid, which can be prone to dehydration to form boroxines or protodeboronation. rsc.orgorgsyn.org These esters can be readily used in cross-coupling reactions or hydrolyzed to the corresponding boronic acid when needed. smolecule.com

Structure

2D Structure

属性

IUPAC Name |

(4-cyanopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BN2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMGWIQWZNIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674402 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-01-0 | |

| Record name | (4-Cyanopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Insights of 4 Cyanopyridine 2 Boronic Acid in Organic Transformations

Cross-Coupling Reactions

4-Cyanopyridine-2-boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Its unique electronic and structural properties, stemming from the electron-withdrawing cyanide group and the nitrogen atom in the pyridine (B92270) ring, influence its reactivity and the reaction outcomes.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and other coupled products from organoboronic acids and organic halides. This compound serves as the organoboron component in these reactions, offering a pathway to introduce a 4-cyanopyridin-2-yl moiety into various molecular scaffolds.

The success of the Suzuki-Miyaura coupling of this compound and its derivatives is highly dependent on the choice of the catalytic system, which includes the metal catalyst and the associated ligands. Palladium complexes are the most widely used catalysts for these transformations. libretexts.orgorganic-chemistry.org

The selection of ligands is crucial for an efficient reaction, as they influence the stability and activity of the catalyst. For the coupling of 4-pyridine boronate derivatives, which are structurally similar to this compound, various palladium catalysts and ligands have been investigated. A study on the Suzuki-Miyaura coupling of 4-iodopyridine (B57791) with different 4-pyridineboronic acid pinacol (B44631) ester derivatives highlights the effectiveness of certain catalytic systems.

Below is a data table illustrating the impact of different palladium catalysts and ligands on the yield of the coupling product. While this data is for a closely related 4-pyridineboronic acid derivative, it provides valuable insights into the types of catalytic systems that could be effective for this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Suzuki-Miyaura Coupling of a 4-Pyridineboronic Acid Pinacol Ester Derivative

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(dppe)Cl₂ | dppe | Pyridine | MeOH | 1 | 2.2 |

| 2 | Pd(xantphos)Cl₂ | xantphos | Pyridine | Toluene | 24 | 6.8 |

| 3 | Pd(PPh₃)₄ | PPh₃ | Pyridine | MeOH | 1 | 4.5 |

| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Pyridine | MeOH | 1 | 7.8 |

Data adapted from a study on 4-pyridineboronic acid pinacol esters and may serve as a reference for the reactivity of this compound.

Rhodium and nickel-based catalysts have also emerged as powerful alternatives for Suzuki-Miyaura couplings, particularly in asymmetric synthesis or for coupling challenging substrates. nih.govdergipark.org.tr For instance, rhodium catalysts have been successfully employed in the asymmetric coupling of pyridine-derived boronic acids. dergipark.org.trresearchgate.net

The substrate scope of Suzuki-Miyaura reactions involving this compound is broad, encompassing a variety of aryl and heteroaryl halides. Generally, the reactivity of the organic halide partner follows the order I > Br > OTf > Cl. organic-chemistry.org Electron-rich and electron-neutral aryl bromides and iodides are typically good coupling partners.

However, limitations can arise from both the boronic acid and the organic halide. The presence of the nitrogen atom in the pyridine ring can lead to catalyst inhibition by coordinating to the metal center. Furthermore, the electron-deficient nature of the 4-cyanopyridine (B195900) ring can slow down the transmetalation step. libretexts.org

Challenges are also encountered with sterically hindered aryl halides, where bulky substituents near the reaction center can impede the approach of the reagents and reduce the reaction yield. In some cases, electron-deficient aryl halides can also be challenging substrates.

Stereoselective and asymmetric Suzuki-Miyaura couplings are crucial for the synthesis of chiral biaryl compounds, which are important scaffolds in pharmaceuticals and chiral ligands. While specific examples for this compound are not extensively documented, research on related pyridine-derived boronic acids demonstrates the feasibility of such transformations.

Rhodium-catalyzed asymmetric allylic arylation has been successfully applied to pyridine-derived boronic acids. dergipark.org.trresearchgate.net In these reactions, the choice of a chiral ligand is paramount in inducing enantioselectivity. Studies have shown that modifying the pyridine ring, for example with a chloro substituent, can enhance the reactivity and selectivity in asymmetric couplings by reducing the Lewis basicity of the pyridine nitrogen and its potential to inhibit the catalyst. researchgate.net

The development of chiral palladium complexes has also enabled highly efficient asymmetric Suzuki-Miyaura reactions, achieving good yields and high enantioselectivities. researchgate.net These methodologies could potentially be applied to this compound for the synthesis of novel chiral compounds.

The transmetalation step is a critical part of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. organic-chemistry.org Two primary mechanistic pathways are generally considered: the boronate pathway and the oxo-palladium pathway.

In the boronate pathway , the boronic acid first reacts with a base to form a more nucleophilic boronate species. This activated boronate then reacts with the arylpalladium(II) halide complex, leading to the transfer of the pyridyl group to the palladium.

The oxo-palladium pathway involves the reaction of the arylpalladium(II) halide with the base (often a hydroxide) to form an arylpalladium(II) hydroxide (B78521) complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

Mechanistic studies on the coupling of bromopyridines have led to the identification of transient intermediates in the transmetalation step, supporting the involvement of a boronate ligand coordinated to the palladium center. The specific pathway that predominates can depend on the reaction conditions, including the nature of the base, solvent, and ligands.

Several side reactions can occur during the Suzuki-Miyaura coupling of this compound, potentially reducing the yield of the desired product.

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. libretexts.org This is particularly a concern for some heteroaromatic boronic acids. However, studies on the pH-rate profiles of protodeboronation for various pyridyl boronic acids have shown that 4-pyridyl boronic acids are remarkably stable towards protodeboronation, whereas 2-pyridyl boronic acids are more susceptible. This suggests that the boronic acid at the 2-position of 4-cyanopyridine might be more prone to this side reaction.

Oxidation of the boronic acid to the corresponding phenol (B47542) can also occur, though this is less common under typical Suzuki-Miyaura conditions.

Homocoupling of the boronic acid to form a symmetrical bipyridine derivative is another possible side reaction. This can be catalyzed by the palladium species, particularly in the presence of an oxidant. researchgate.net Additionally, impurities in the starting materials or from the degradation of phosphine (B1218219) ligands can sometimes lead to the formation of undesired byproducts.

Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam-Evans, Sonogashira, Negishi where applicable)

While the Suzuki-Miyaura coupling is a prominent application of aryl boronic acids, the reactivity of this compound can be explored in other significant metal-catalyzed cross-coupling reactions. The presence of both a pyridine ring and a cyano group introduces specific electronic and coordination properties that influence its behavior in these transformations.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org While aryl boronic acids are not the direct substrates in the conventional Sonogashira reaction, related pyridine compounds bearing a halide are frequently used. For example, the Sonogashira coupling of bromocyanopyridines with terminal alkynes has been successfully demonstrated. researchgate.net This indicates that the cyanopyridine moiety is compatible with the catalytic system. An oxidative version of the Sonogashira coupling has been developed that utilizes arylboronic acids and terminal alkynes, although this is less common. mdpi.com

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is renowned for its broad scope and high functional group tolerance, including cyano groups. orgsyn.org While this compound would first need to be converted to the corresponding organozinc reagent, the Negishi coupling is a powerful tool for the synthesis of complex bipyridines and other heteroaryl compounds. orgsyn.orgnih.gov The use of pyridylzinc reagents in Negishi couplings is well-established and offers an alternative to the sometimes problematic Suzuki coupling of pyridylboronic acids. audreyli.com

Radical Processes Involving this compound and Its Precursors

Beyond two-electron, metal-catalyzed processes, 4-cyanopyridine and its derivatives are actively involved in radical chemistry, particularly in the generation and application of pyridine-boryl radicals.

Generation of Pyridine-Boryl Radicals

A key method for generating pyridine-boryl radicals involves the interaction of 4-cyanopyridine with bis(pinacolato)diboron (B136004) (B₂pin₂). It has been demonstrated through both experimental and computational studies that 4-cyanopyridine can induce the homolytic cleavage of the B-B bond in B₂pin₂. nih.govresearchgate.net This process is understood to occur through the formation of a Lewis acid-base adduct between the pyridine nitrogen and one of the boron atoms of B₂pin₂. This coordination weakens the B-B bond, facilitating its homolytic scission to generate a 4-cyanopyridine-stabilized boryl radical. This radical species serves as a bifunctional reagent, acting as both a pyridine precursor and a source of a boryl radical. nih.gov

The generation of these radicals is notable for occurring under metal- and photo-free conditions, often requiring only thermal activation. nih.gov This accessibility makes the 4-cyanopyridine/B₂pin₂ system a valuable tool for initiating radical reactions. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radical species under mild conditions. nih.govacs.org In the context of organoboron compounds, photoredox catalysts can facilitate the single-electron oxidation of boronate complexes, which are formed from boronic esters or acids, to generate alkyl or aryl radicals. nih.govorganic-chemistry.org

While direct photoredox generation of pyridine-boryl radicals from this compound is not extensively documented, the principles of photoredox catalysis support its feasibility. The boronic acid could form a boronate complex with a suitable base, which would then be susceptible to oxidation by an excited-state photocatalyst. Subsequent fragmentation of the oxidized intermediate would yield the desired pyridine-boryl radical. This approach offers a potentially milder alternative to thermal methods for radical generation and could expand the scope of reactions involving these species. nih.govacs.org

Radical Addition and Coupling Mechanisms

The pyridine-boryl radicals generated from 4-cyanopyridine are valuable intermediates for the difunctionalization of unsaturated systems, such as alkenes.

A significant application of 4-cyanopyridine-boryl radicals is in the perfluoroalkylative pyridylation of alkenes. nih.govorganic-chemistry.org The reaction proceeds via a radical cascade mechanism.

The proposed mechanism involves the following key steps:

Radical Generation: The 4-cyanopyridine-boryl radical is generated in situ from 4-cyanopyridine and B₂pin₂.

Initiation: This pyridine-boryl radical then activates a perfluoroalkyl iodide (Rf-I) through homolytic cleavage of the C-I bond, generating a perfluoroalkyl radical (Rf•).

Radical Addition: The highly electrophilic perfluoroalkyl radical adds to the alkene, forming a new carbon-centered radical intermediate.

Radical Coupling: This alkyl radical then undergoes a selective cross-coupling with the 4-cyanopyridine-boryl radical.

Final Product Formation: The resulting intermediate is then hydrolyzed to yield the final difunctionalized product, incorporating both the perfluoroalkyl group and the 4-cyanopyridine moiety. nih.gov

This methodology allows for the simultaneous formation of two new carbon-carbon bonds and the introduction of two valuable functional groups in a single operation. rsc.orgnih.gov The reaction exhibits a broad substrate scope and good functional group compatibility, making it a powerful tool for the synthesis of complex molecules containing a quaternary carbon center. nih.govorganic-chemistry.org

| Reaction | Catalyst/Reagent | Key Features | Relevance to this compound |

|---|---|---|---|

| Chan-Lam-Evans Coupling | Copper | Forms C-N or C-O bonds; tolerant to nitrile groups. wikipedia.orgwikipedia.org | Potentially suitable for coupling with amines and alcohols. |

| Sonogashira Coupling | Palladium/Copper | Couples terminal alkynes with aryl halides; cyanopyridine moiety is compatible. organic-chemistry.orgwikipedia.orgresearchgate.net | Applicable to the corresponding halide derivative. |

| Negishi Coupling | Palladium/Nickel | Couples organozinc reagents with aryl halides; tolerant to cyano groups. wikipedia.orgorganic-chemistry.orgorgsyn.org | Applicable after conversion to the corresponding organozinc reagent. |

| Pyridine-Boryl Radical Generation | 4-Cyanopyridine/B₂pin₂ | Homolytic cleavage of B-B bond; metal- and photo-free. nih.govresearchgate.net | Precursor system for generating the key radical intermediate. |

| Alkene Difunctionalization | Pyridine-Boryl Radical | Radical addition and coupling cascade; introduces two functional groups. nih.govorganic-chemistry.org | Key application of the in situ generated radical. |

Carboborylation and Silylborylation Reactions

While direct carboborylation reactions involving this compound are not extensively documented, the catalytic activity of 4-cyanopyridine in related borylation reactions is well-established. For instance, 4-cyanopyridine can catalyze the anti-Markovnikov selective hydroboration of alkenes with bis(pinacolato)diboron. acs.org This reaction is proposed to proceed through a radical mechanism involving a 4-cyanopyridine-ligated boryl radical. acs.org

More directly relevant is the use of 4-cyanopyridine as a catalyst in the regioselective syn-1,2-silylborylation of alkynes. This reaction allows for the simultaneous introduction of both a silicon and a boron moiety across a carbon-carbon triple bond. The catalytic role of 4-cyanopyridine in this transformation highlights the ability of the pyridine nucleus to facilitate the activation of boron and silicon reagents, likely through the formation of radical intermediates.

Nucleophilic Reactions and Lewis Acidity of Boron

Base-Mediated Activation and Enhanced Nucleophilicity

The reactivity of boronic acids, including this compound, can be significantly influenced by the presence of bases. The interaction of a boronic acid with a Lewis base, such as an alkoxide or an amine, leads to the formation of a tetracoordinated boronate "ate" complex. researchgate.net This complexation increases the electron density at the boron center and enhances the nucleophilicity of the organic group attached to the boron. researchgate.net

Studies have shown that the type and amount of base can have a profound impact on the reaction activity and mechanism. researchgate.net For example, increasing the amount of a strong base like potassium tert-butoxide (tBuOK) can lead to the full heterolytic cleavage of the C-B bond in benzylic boronates, generating highly nucleophilic carbanionic species. researchgate.net This enhanced nucleophilicity has been exploited in cross-coupling reactions with electrophiles such as 4-cyanopyridine. nih.gov The formation of these more reactive boronate species allows for reactions to proceed under milder conditions, such as at room temperature. nih.gov This principle of base-mediated activation is fundamental to many cross-coupling reactions involving boronic acids, including the Suzuki-Miyaura coupling.

Complexation with Lewis Bases and Its Impact on Reactivity

The boron atom in this compound is a Lewis acidic center, capable of accepting a pair of electrons from a Lewis base. nih.gov This interaction, as mentioned previously, results in the formation of a boronate complex. The formation of such adducts is a key step in activating the boronic acid for subsequent reactions. researchgate.net

Applications in Advanced Chemical Synthesis and Functional Materials

Medicinal Chemistry and Drug Discovery

As Building Blocks for Bioactive Molecules

Boronic acids are indispensable building blocks in the synthesis of bioactive molecules, largely due to their role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. nih.govchemrxiv.org Heterocyclic boronic acids, including pyridine (B92270) derivatives, are particularly valuable in this regard. nih.gov The presence of both a cyano group and a boronic acid on the pyridine ring in 4-cyanopyridine-2-boronic acid offers multiple points for diversification, allowing for the construction of complex molecular architectures. While specific blockbuster drugs containing the this compound moiety are not yet prevalent, the utility of pyridine boronic acids in generating bioactive compounds is well-documented. nih.gov For instance, pyridine-3-boronic acid has been shown to be an efficient building block for certain inhibitors. nih.gov The potential for this compound to serve as a key precursor for novel therapeutics is therefore significant.

Synthesis of Drug-Relevant Molecules and Pharmacophores

The synthesis of novel pharmacophores is a critical aspect of drug discovery. The 4-cyanopyridine (B195900) moiety itself is a key component in various drug molecules. A notable synthetic strategy involves the generation of a pyridine-boryl radical from 4-cyanopyridine and bis(pinacolato)diboron (B136004). acs.org This radical can then participate in reactions to form C-4 substituted pyridine derivatives, which are relevant in pharmaceutical chemistry. acs.org This approach highlights the utility of the 4-cyanopyridine scaffold in generating molecules with potential therapeutic applications. While this method does not start with this compound, it underscores the value of the cyanopyridine-boron linkage in constructing drug-relevant molecules.

| Reactant A | Reactant B | Resulting Scaffold | Potential Therapeutic Relevance |

|---|---|---|---|

| 4-Cyanopyridine | α,β-Unsaturated Ketones | C-4 Substituted Pyridine Derivatives | Core structures in various kinase inhibitors and other therapeutic agents |

| 4-Cyanopyridine | Alkenes and Aldehydes | Functionalized Pyridine Ketones | Intermediates in the synthesis of complex bioactive molecules |

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov The reactivity of the 4-cyanopyridine moiety has been harnessed in LSF. For example, the pyridine-boryl radical generated from 4-cyanopyridine has been successfully applied to the late-stage modification of a complex pharmaceutical molecule. acs.org This demonstrates the potential of the 4-cyanopyridine scaffold in diversifying complex molecular structures to optimize their biological activity. While this example does not directly employ this compound as the reagent, it showcases the compatibility of the cyanopyridine-boron chemistry with complex molecular environments, a key requirement for successful LSF.

Boronic Acids in Peptide Modification and Bioconjugation

Boronic acids have emerged as versatile tools for peptide modification and bioconjugation due to their ability to form reversible covalent bonds with diols, a common feature in many biomolecules. rsc.orgnih.gov This property has been exploited for various applications, including the development of sensors and drug delivery systems. acs.org While the direct application of this compound in this context is not extensively documented, the general principles of boronic acid-mediated bioconjugation are well-established. For instance, dual-boronic acid reagents have been developed for sequential bioconjugation, highlighting the modularity of this chemistry. nih.govnih.gov The presence of the pyridine and cyano functionalities in this compound could offer additional sites for orthogonal conjugation or for modulating the binding properties of the boronic acid, suggesting its potential utility in creating more sophisticated bioconjugates.

Material Science and Supramolecular Chemistry

The unique electronic and coordination properties of the this compound scaffold also lend themselves to applications in materials science, particularly in the construction of porous crystalline materials.

Construction of Metal-Organic Frameworks (MOFs) with Cyanopyridine Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic ligands. nih.gov The ability to tune the properties of MOFs by judicious selection of the organic linker has led to their application in gas storage, separation, and catalysis. Pyridine-containing ligands are frequently used in MOF synthesis due to the coordinating ability of the pyridine nitrogen. rsc.orgrsc.org The incorporation of additional functional groups onto the pyridine ligand, such as a cyano group, can further modulate the properties of the resulting MOF. While there are no specific reports on the use of this compound as a primary ligand in MOF synthesis, the construction of MOFs from functionalized pyridine ligands is a well-explored area. For example, MOFs have been successfully synthesized using pyridine-2,3-dicarboxylate and other functionalized pyridine ligands. rsc.org The boronic acid moiety in this compound could potentially serve as a secondary building unit or as a site for post-synthetic modification within a MOF, offering a route to functionalized porous materials.

| Ligand | Metal Ion | Resulting MOF Structure | Potential Application |

|---|---|---|---|

| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D and 3D frameworks | Photoluminescence |

| 4′-pyridyl-2,2′:6′,2′′-terpyridine | Fe(II) | Ionic 3D framework | Catalysis |

| H2bdc with pendant pyridine groups | Zn(II) | Pillared frameworks | Gas adsorption |

Fluorescent Probe Development

The development of fluorescent probes for the detection of biologically and environmentally important species is a rapidly advancing field of chemical sensing. Boronic acid derivatives are a cornerstone in the design of these probes, particularly for the recognition of saccharides and other diol-containing molecules. The underlying principle of their sensing mechanism often relies on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of saccharides to form stable five- or six-membered cyclic esters. This binding event can trigger a noticeable change in the fluorescence properties of the probe, such as intensity or emission wavelength, allowing for the quantification of the target analyte.

The photophysical changes upon analyte binding in boronic acid-based fluorescent probes are typically governed by mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). In probes designed around the ICT mechanism, the boronic acid group can act as either an electron-donating or electron-withdrawing group, and its interaction with an analyte can modulate the ICT process, leading to a detectable fluorescence response. For instance, the binding of a diol to the boronic acid group alters its electronic properties, which in turn affects the energy of the excited state and consequently the fluorescence emission.

While the core principles of boronic acid-based fluorescent probes are well-established, specific research detailing the application of This compound in this context is not extensively documented in the current scientific literature. However, the presence of both a boronic acid group for analyte recognition and a cyanopyridine unit, which can participate in photo-induced processes, suggests its potential as a scaffold for the development of novel fluorescent sensors. The cyano group, being electron-withdrawing, and the pyridine ring can influence the electronic structure of a potential fluorophore, making it a candidate for designing probes based on the ICT mechanism. Further research is necessary to explore and validate the utility of this compound in the creation of new fluorescent sensing platforms.

Coordination Chemistry and Ligand Properties of 4-Cyanopyridine

The 4-cyanopyridine moiety, a key component of this compound, exhibits versatile coordination behavior, acting as a versatile ligand in the construction of a wide array of coordination complexes and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions in different modes allows for the formation of diverse structural topologies, from discrete molecules to extended one-, two-, and three-dimensional networks. researchgate.netrsc.org

The coordination versatility of 4-cyanopyridine stems from the presence of two distinct nitrogen donor atoms: the pyridine ring nitrogen (Npy) and the nitrile group nitrogen (NCN). This allows it to function as either a monodentate or a bidentate bridging ligand. researchgate.netrsc.org

Monodentate Coordination: In its monodentate coordination mode, 4-cyanopyridine typically binds to a metal center through the more basic pyridine nitrogen atom. This is the most common coordination mode, observed in a variety of transition metal complexes. researchgate.net The nitrile group in such cases remains uncoordinated and can be available for further interactions, such as hydrogen bonding.

Bidentate Bridging Coordination: As a bidentate ligand, 4-cyanopyridine can bridge two metal centers, with the pyridine nitrogen coordinating to one metal ion and the nitrile nitrogen to another. This bridging capability is crucial for the construction of coordination polymers and MOFs, leading to the formation of linear or extended structures. researchgate.netrsc.org The linearity of the 4-cyanopyridine ligand when acting as a bridge makes it an attractive building block for designing materials with specific topologies. rsc.org

The coordination of 4-cyanopyridine to a metal ion can be influenced by several factors, including the nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions such as pH and temperature. core.ac.uk For instance, in the presence of Ag(I) ions, the coordination architecture can be tuned by adjusting the pH of the reaction medium. core.ac.uk

Infrared (IR) spectroscopy is a valuable tool for distinguishing between the coordination modes of 4-cyanopyridine. The stretching frequency of the cyano group (ν(C≡N)) is sensitive to its coordination environment. When the nitrile nitrogen is coordinated to a metal ion, the ν(C≡N) band typically shifts to a higher frequency compared to the free ligand. researchgate.net

The study of cobalt(II) porphyrin complexes with 4-cyanopyridine as an axial ligand has shown that its strong π-acceptor character can significantly influence the electronic and structural properties of the resulting coordination compounds. rsc.org This highlights the role of 4-cyanopyridine in modulating the properties of metal complexes. The reaction of Mn(NCS)2 with 4-cyanopyridine has been shown to yield a variety of coordination compounds with different structural motifs, including discrete complexes and coordination polymers, further demonstrating its rich coordination chemistry. acs.org

The table below summarizes the coordination behavior of 4-cyanopyridine with various metal ions.

| Metal Ion | Coordination Mode | Resulting Structure | Reference |

| Cu(II) | Monodentate & Bidentate | Polymeric Chains & Layered Structures | researchgate.netrsc.org |

| Mn(II) | Monodentate & Bidentate | Polymeric Chains & Layered Structures | researchgate.netacs.org |

| Ni(II) | Monodentate & Bidentate | Polymeric Chains & Layered Structures | researchgate.net |

| Co(II) | Monodentate | Polymeric Chains & Porphyrin Complexes | researchgate.netrsc.org |

| Ag(I) | Monodentate & Bidentate | Mononuclear, Tetranuclear, 1D & 2D Structures | core.ac.uk |

Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has become a vital tool for investigating the intricacies of reaction mechanisms at the molecular level. scielo.brrsc.orgmdpi.comnih.gov For compounds related to 4-cyanopyridine-2-boronic acid, DFT calculations provide critical information on electronic structure, reaction energetics, and the stability of intermediates and transition states.

DFT studies on pyridine (B92270) derivatives and boronic acids have been instrumental in several areas. For instance, computations are used to explore reaction pathways, such as the metal-free synthesis of substituted pyridines where a pyridine-boryl radical, generated from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004), acts as a key bifunctional intermediate. acs.orgresearchgate.net These computational investigations help to rationalize observed regioselectivity and provide evidence for proposed radical addition and coupling mechanisms. acs.org

Furthermore, DFT is employed to calculate key quantum chemical parameters that correlate with a molecule's reactivity. These parameters, summarized in the table below for related pyridine dicarboxylic acids, help in understanding properties like electron-donating ability and stability. researchgate.netnih.govmdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for example, provides insights into charge transfer processes within molecules and during reactions. mdpi.comnih.gov In the context of boronic acids, DFT calculations can also elucidate the electronic effects of substituents on the boron center, influencing its acidity and reactivity. scienceopen.com

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO/LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Predicting the reactivity of different pyridine boronic acid isomers. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | Identifying reactive sites on the pyridine ring or boronic acid group. researchgate.net |

| Activation Energy (Ea) | Determines the kinetic feasibility of a proposed reaction step. | Comparing different potential mechanisms for reactions involving pyridine-boryl radicals. acs.org |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and delocalization within the molecule. | Understanding the stability conferred by intramolecular interactions. researchgate.net |

NMR Spectroscopy for Mechanistic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR spectra provide definitive information about the molecular framework by revealing the chemical environment, connectivity, and number of unique proton and carbon atoms. nih.govrsc.orgresearchgate.net

While ¹H and ¹³C NMR are standard for confirming the organic scaffold, ¹¹B NMR spectroscopy offers specific and powerful insights into the chemistry of the boronic acid group itself. acs.orgnih.govresearchgate.net Boron-11 is an NMR-active nucleus, and its chemical shift is highly sensitive to the hybridization state of the boron atom. nsf.gov A trigonal planar (sp²-hybridized) boronic acid typically shows a signal at a distinct chemical shift from a tetrahedral (sp³-hybridized) boronate ester or boronate anion. scienceopen.comnsf.gov This property makes ¹¹B NMR an excellent tool for monitoring reactions at the boron center, such as the reversible binding with diols, and for determining the pKa of the boronic acid. acs.orgnih.gov The change in chemical shift upon deprotonation or esterification provides a direct probe of the local electronic environment at the boron atom. nsf.gov

The table below presents typical ¹H NMR chemical shift ranges for protons on a pyridine ring, which are essential for the structural assignment of pyridine-based boronic acids. chemicalbook.comchemicalbook.com

| Nucleus | Moiety | Typical Chemical Shift (δ, ppm) | Information Provided |

|---|---|---|---|

| ¹H | Pyridine Ring Protons | 7.0 - 9.0 | Confirms the presence and substitution pattern of the pyridine ring. chemicalbook.comchemicalbook.com |

| ¹³C | Pyridine Ring Carbons | 120 - 155 | Elucidates the carbon skeleton of the molecule. nih.govrsc.org |

| ¹³C | Cyano Group Carbon (-C≡N) | 115 - 125 | Identifies the nitrile functional group. nih.gov |

| ¹¹B | Boronic Acid (sp²) | ~27 - 30 | Indicates the trigonal planar geometry of the free boronic acid. rsc.org |

| ¹¹B | Boronate Ester/Anion (sp³) | ~5 - 15 | Confirms the formation of a tetrahedral boronate species upon reaction or pH change. researchgate.netnsf.gov |

EPR Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. acs.org In the context of reactions involving pyridine and boron compounds, EPR spectroscopy is the definitive method for identifying and studying transient radical intermediates. acs.org

Research has shown that the interaction of pyridines, including 4-cyanopyridine, with diboron (B99234) compounds can lead to the homolytic cleavage of the B-B bond, generating pyridine-boryl radicals. acs.orgresearchgate.net These radicals are key intermediates in various synthetic transformations. EPR spectroscopy provides crucial data for their characterization, including the g-value and hyperfine coupling constants (hfs), which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹¹B, ¹⁰B, ¹⁴N, ¹H). acs.orgacs.org

Analysis of the EPR spectrum allows for the mapping of the spin density distribution within the radical, revealing the extent to which the unpaired electron is delocalized over the pyridine ring and the boron center. acs.org This information is vital for understanding the radical's structure, stability, and reactivity. For example, EPR studies on N-heterocyclic carbene (NHC)-boryl radicals have demonstrated that they are planar, π-delocalized species. acs.orgnih.gov Similar studies would be essential to characterize any radical species derived from this compound.

| EPR Parameter | Definition | Structural Insight |

|---|---|---|

| g-value | The spectroscopic splitting factor, characteristic of the radical's electronic environment. | Helps identify the type of radical (e.g., carbon-centered vs. boron-centered). researchgate.net |

| Hyperfine Coupling Constant (a) | Quantifies the magnetic interaction between the unpaired electron and a specific nucleus. | Determines the distribution of unpaired electron spin density across the molecule. acs.orgst-andrews.ac.uk |

| Line Shape and Multiplicity | The pattern of lines in the spectrum, determined by the number and type of interacting nuclei. | Provides direct evidence of which atoms are part of the radical's delocalized system. researchgate.net |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive structural snapshot.

For compounds like this compound, X-ray crystallography would reveal the precise geometry of both the pyridine ring and the boronic acid functional group. It would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.net Studies on related compounds, such as coordination polymers of 4-cyanopyridine and complexes of pyridine boronic acids, demonstrate the utility of this technique. rsc.orgresearchgate.netdergipark.org.trrsc.org For example, diffraction studies show how 4-cyanopyridine can act as a ligand, coordinating to metal centers through either its pyridine nitrogen or both nitrogen atoms. rsc.orgresearchgate.net

In boronic acids, X-ray diffraction is crucial for characterizing the hydrogen-bonding networks formed by the -B(OH)₂ groups, which often lead to the formation of dimeric or polymeric supramolecular structures. dergipark.org.trchemicalbook.com The crystallographic data obtained serve as a benchmark for validating the accuracy of computational models derived from DFT calculations. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.0569(3) |

| b (Å) | 10.3289(4) |

| c (Å) | 14.4187(6) |

| β (°) | 97.106(2) |

| Volume (ų) | 1191.13(8) |

Conclusion and Future Directions

Current Challenges and Opportunities in 4-Cyanopyridine-2-boronic Acid Research

A primary challenge in the field of 2-pyridyl boronic acids, including this compound, is their inherent instability. nih.govnih.gov These compounds are notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, which can significantly hinder their storage, purification, and application in cross-coupling reactions. ljmu.ac.ukresearchgate.net This instability is often exacerbated by the conditions required for synthetic transformations, such as heat and the presence of a base or a palladium catalyst. nih.gov

Despite these stability issues, significant opportunities arise from the unique electronic properties of the this compound scaffold. The presence of the electron-withdrawing cyano group and the pyridine (B92270) nitrogen atom modifies the reactivity of the boronic acid, making it a valuable building block for accessing complex heteroaromatic structures. Overcoming the stability challenge is a key opportunity for chemists, as it would unlock the full potential of this reagent in organic synthesis. The development of shelf-stable pyridylboronic acid derivatives is a primary objective, enabling their use in creating libraries of novel heteroarylpyridines for applications in pharmaceuticals, agrochemicals, and materials science. audreyli.com

| Challenge | Opportunity |

| Inherent instability and susceptibility to protodeboronation. nih.govljmu.ac.uk | Development of novel, shelf-stable boronic acid surrogates. audreyli.com |

| Difficulty in purification and handling. audreyli.com | Access to unique heteroaromatic building blocks for drug discovery and materials science. |

| Competing decomposition pathways during cross-coupling reactions. nih.gov | Exploration of unique reactivity imparted by the cyano and pyridine functionalities. |

Potential for Novel Methodologies and Applications

To circumvent the instability of 2-pyridylboronic acids, researchers have developed several innovative methodologies. A leading strategy is the use of stable surrogates from which the active boronic acid can be generated in situ. N-methyliminodiacetic acid (MIDA) boronates have emerged as a particularly effective solution. nih.govnih.gov 2-Pyridyl MIDA boronates are air-stable, crystalline solids that can be stored indefinitely and purified easily. nih.gov Under specific reaction conditions, they undergo slow hydrolysis to release the reactive boronic acid, maintaining a low concentration that favors cross-coupling over decomposition. nih.gov This "slow-release" strategy has proven to be a general solution for the "2-pyridyl problem," enabling efficient coupling with challenging substrates like deactivated aryl chlorides. nih.gov

Other stabilizing adducts, such as those formed with N-phenyldiethanolamine, also create bench-stable reagents that can participate in Suzuki-Miyaura cross-coupling reactions. researchgate.net These advancements have expanded the scope of reactions involving pyridylboronic acids. For instance, rhodium-catalyzed asymmetric conjugate addition of pyridylboronic acids to α,β-unsaturated carbonyl compounds has been developed, providing enantiomerically enriched products that are valuable chiral building blocks. acs.org

Future methodological developments could focus on expanding the portfolio of stable 2-pyridylboron reagents and developing new catalyst systems that operate under milder conditions to further minimize degradation. These novel methods will be crucial for applying this compound as a versatile building block in the synthesis of complex molecules.

| Methodology | Description | Key Advantage |

| MIDA Boronates | Air-stable N-methyliminodiacetic acid esters that slowly release the boronic acid in situ. nih.govnih.gov | Overcomes instability, allowing for efficient cross-coupling with challenging substrates. nih.gov |

| N-Phenyldiethanolamine Adducts | Boronate esters stabilized by an intramolecular nitrogen-boron dative bond. researchgate.net | Bench-stable reagents that can be used directly in cross-coupling reactions. researchgate.net |

| Rhodium-Catalyzed Conjugate Addition | Asymmetric addition of pyridylboronic acids to electron-deficient olefins. acs.org | Provides access to valuable chiral pyridylated compounds. acs.org |

Interdisciplinary Research Prospects (e.g., Catalysis, Materials, Biology)

The unique structure of this compound positions it as a valuable component in several interdisciplinary fields.

Catalysis: Beyond its role as a substrate in cross-coupling reactions, the broader class of pyridylboronic acids is being explored for catalytic applications. The Lewis acidic boron center and the Lewis basic pyridine nitrogen can act in concert, suggesting potential for bifunctional catalysis. nih.gov

Materials Science: Boronic acids are versatile building blocks for creating advanced materials. mdpi.comsonar.ch The ability of the boronic acid moiety to form reversible covalent bonds with diols allows for the construction of stimuli-responsive polymers and self-healing materials. mdpi.com The 4-cyanopyridine (B195900) unit, with its two distinct nitrogen atoms (pyridine and nitrile), can act as a bidentate ligand, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). researchgate.net The combination of the boronic acid and the cyanopyridine functionalities in one molecule offers intriguing possibilities for designing multifunctional materials with tunable electronic and structural properties for applications in organic electronics and sensing. audreyli.comnbinno.com

Biology and Medicinal Chemistry: Boronic acids are recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use. nih.govmdpi.com They can form reversible covalent bonds with diol-containing biomolecules, such as carbohydrates and specific amino acid residues in enzyme active sites. researchgate.netnih.gov This property makes them attractive for the design of enzyme inhibitors and sensors for biological analytes. nih.gov Cyanopyridine derivatives have also shown a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netmdpi.com Therefore, molecules derived from this compound are promising candidates for drug discovery programs. nih.gov Furthermore, the boronic acid group can be used to functionalize nanoparticles or create bioconjugates for targeted drug delivery and diagnostic applications. rsc.orgnih.gov For example, boronic acid-functionalized materials have been developed for the selective enrichment of glycoproteins, which is significant for diagnostics and proteomics. rsc.orgnih.gov

| Field | Prospect | Rationale |

| Catalysis | Development of bifunctional catalysts. | Combination of Lewis acidic boron and Lewis basic pyridine nitrogen. nih.gov |

| Materials Science | Creation of MOFs, coordination polymers, and stimuli-responsive materials. researchgate.net | The cyanopyridine moiety acts as a bidentate ligand, while the boronic acid allows for reversible covalent bonding. mdpi.comresearchgate.net |

| Medicinal Chemistry | Design of enzyme inhibitors and novel therapeutics. | Boronic acids are established pharmacophores, and cyanopyridines exhibit diverse bioactivity. nih.govnih.gov |

| Chemical Biology | Development of biosensors and bioconjugates for diagnostics and drug delivery. | Boronic acids can selectively bind to diol-containing biomolecules like glycoproteins. researchgate.netrsc.org |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-cyanopyridine-2-boronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or halogen exchange with boronic acid precursors. For example, pinacol ester intermediates (e.g., 2-chloropyridine-3-boronic acid pinacol ester) are common starting materials for boronic acid derivatives . Purity optimization requires rigorous purification via column chromatography or recrystallization, followed by validation using HPLC and / NMR to confirm the absence of unreacted precursors or boron-containing byproducts .

Q. How do boronic acid-diol interactions influence the design of sensors incorporating this compound?

- Methodological Answer : The boronic acid moiety binds reversibly with diols (e.g., saccharides) via boronate ester formation, enabling applications in glucose sensing or glycoprotein detection. To enhance selectivity, researchers often modify the pyridine ring’s electronic environment through substituents like the cyano group, which stabilizes the boronate complex under physiological pH . Fluorescence quenching or Förster resonance energy transfer (FRET) can be integrated to signal binding events .

Advanced Research Questions

Q. What strategies mitigate the hydrolytic instability of this compound in aqueous environments?

- Methodological Answer : Hydrolytic degradation is a key challenge due to boronic acid’s sensitivity to water. Strategies include:

- Protection-Deprotection : Using pinacol esters during synthesis and storage, followed by in situ hydrolysis before experiments .

- pH Optimization : Maintaining mildly acidic conditions (pH 5–6) to stabilize the boronate form without compromising reactivity .

- Coordination with Lewis Bases : Introducing pyridine-derived ligands to stabilize the boron center via intramolecular coordination .

Q. How can computational modeling guide the design of this compound derivatives for selective anion recognition?

- Methodological Answer : Density functional theory (DFT) calculations predict binding affinities for anions (e.g., fluoride, cyanide) by analyzing charge distribution and frontier molecular orbitals. For instance, the cyano group’s electron-withdrawing effect enhances boron’s electrophilicity, improving fluoride binding. Molecular dynamics simulations further assess solvent effects and conformational stability .

Q. What experimental techniques resolve contradictions in reported binding constants for this compound with biomolecules?

- Methodological Answer : Discrepancies often arise from varying buffer conditions or detection methods. To standardize measurements:

- Use isothermal titration calorimetry (ITC) for direct thermodynamic profiling.

- Cross-validate via NMR to monitor boronate ester formation kinetics.

- Control ionic strength and temperature rigorously, as anions (e.g., Cl⁻) compete for boron binding .

Methodological Best Practices

Q. How should researchers validate the specificity of this compound in competitive binding assays?

- Step-by-Step Protocol :

Positive/Negative Controls : Include known diol-rich (e.g., fructose) and diol-free analytes.

Dose-Response Curves : Measure binding across a concentration gradient to calculate .

Interference Testing : Add competing agents (e.g., EDTA for metal ions) to assess false positives.

Spectroscopic Cross-Check : Compare UV-Vis or fluorescence shifts with literature benchmarks .

Q. What safety protocols are critical when handling this compound in synthetic workflows?

- Safety Guidelines :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust.

- Spill Management : Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .

Data Interpretation and Reporting

Q. How should researchers address inconsistencies in NMR spectral data for boronic acid derivatives?

- Troubleshooting Guide :

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free of protic contaminants.

- Dynamic Equilibria : Record spectra at multiple temperatures to identify broadening from boronate-diol exchange.

- Isotopic Labeling : Use -enriched samples to simplify NMR splitting patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。